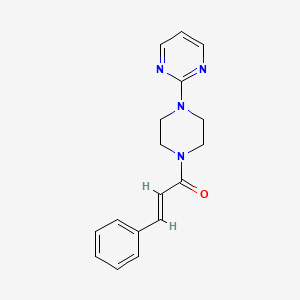
3-Phenyl-1-(4-pyrimidin-2-ylpiperazinyl)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-221060: (CAS No. 1351406-38-6) es un compuesto conocido por promover la mielinización, particularmente en el contexto del tratamiento de enfermedades neurodegenerativas humanas . La mielinización se refiere al proceso por el cual las fibras nerviosas (axones) se recubren con una vaina de mielina protectora, mejorando su conductividad y función general.
Análisis De Reacciones Químicas
Los tipos de reacciones que experimenta WAY-221060 no se describen explícitamente en la información disponible. Podemos inferir que interactúa con objetivos biológicos relacionados con la mielinización. Los reactivos y condiciones comunes utilizados en tales reacciones permanecen sin revelar.
Aplicaciones Científicas De Investigación
Neurobiología: Sus propiedades de promoción de la mielinización lo hacen relevante para la investigación neurológica.
Medicina: Investigar sus efectos sobre las enfermedades neurodegenerativas podría conducir a avances terapéuticos.
Farmacología: Los investigadores exploran su impacto en las vías celulares y el posible desarrollo de fármacos.
Mecanismo De Acción
El mecanismo preciso por el cual WAY-221060 ejerce sus efectos sigue siendo esquivo. Es probable que implique interacciones con objetivos moleculares específicos o vías de señalización relacionadas con la formación y el mantenimiento de la mielina.
Comparación Con Compuestos Similares
Desafortunadamente, las fuentes proporcionadas no enumeran compuestos similares para una comparación directa. Se necesitaría una investigación adicional para identificar moléculas relacionadas y destacar la singularidad de WAY-221060.
Métodos De Preparación
Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para WAY-221060 no están disponibles fácilmente en las fuentes proporcionadas. Es esencial tener en cuenta que los métodos de producción industrial probablemente implican optimización para el rendimiento, la escalabilidad y la rentabilidad.
Propiedades
IUPAC Name |
(E)-3-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-16(8-7-15-5-2-1-3-6-15)20-11-13-21(14-12-20)17-18-9-4-10-19-17/h1-10H,11-14H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGMDDSRZZXNOE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2475640.png)

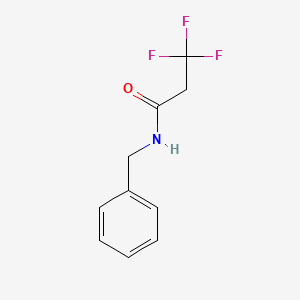
![4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2475644.png)

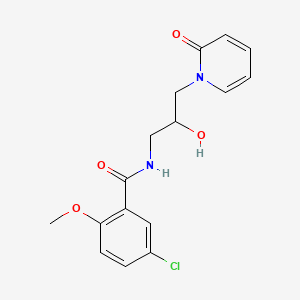

![2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)
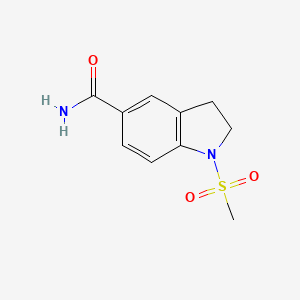

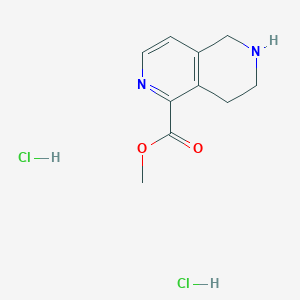
![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2475661.png)
![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475663.png)
